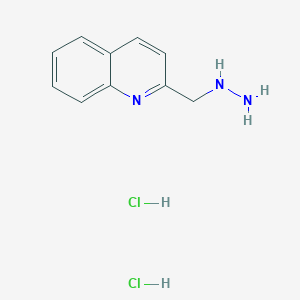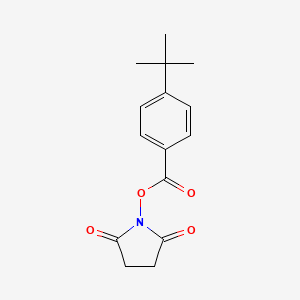![molecular formula C19H15FN4O B2850232 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-24-8](/img/structure/B2850232.png)
6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: The intermediate is further functionalized by reacting with methyl iodide and phenylboronic acid.
Reaction Conditions: These reactions are often carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one would be optimized for scale-up. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Use of Continuous Flow Reactors: To enhance reaction efficiency and safety.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the final product in high purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions
-
Formation of the Pyrazolo[3,4-d]pyridazine Core
Starting Materials: The synthesis begins with the reaction of hydrazine derivatives with pyridazine-3,6-dione.
Reaction Conditions: This step is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous conditions.
Products: Reduction of the pyrazolo[3,4-d]pyridazine core can lead to the formation of dihydro derivatives.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in the presence of a base.
Products: Substitution reactions can introduce various functional groups at the benzyl or phenyl positions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate, potassium phosphate.
Solvents: Ethanol, dimethylformamide, dichloromethane.
Catalysts: Palladium catalysts for cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Pharmacological Studies: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its potential as an enzyme inhibitor is due to its ability to fit into the enzyme’s active site, blocking substrate access and thus inhibiting the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
6-(3-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Similar structure but with a chlorine atom instead of fluorine.
6-(3-methylbenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom in 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
Biological Activity: The specific substitution pattern enhances its potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
6-[(3-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-8-3-2-4-9-16)18(17)19(25)23(22-13)12-14-6-5-7-15(20)10-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBXSVYERQNNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-tert-butyl-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2850149.png)
![N-isopropylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2850150.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2850153.png)



![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2850159.png)

![3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2850162.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2850166.png)
![2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2850167.png)


